5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513336
InChI: InChI=1S/C10H13N3O/c1-8(7-14-2)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13H,7H2,1-2H3/t8-/m1/s1
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC17513336

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 5-[[(2R)-1-methoxypropan-2-yl]amino]pyridine-2-carbonitrile
Standard InChI InChI=1S/C10H13N3O/c1-8(7-14-2)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13H,7H2,1-2H3/t8-/m1/s1
Standard InChI Key UIDYHBVRPVXRSS-MRVPVSSYSA-N
Isomeric SMILES C[C@H](COC)NC1=CN=C(C=C1)C#N
Canonical SMILES CC(COC)NC1=CN=C(C=C1)C#N

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile centers on a pyridine ring substituted at the 2-position with a carbonitrile group (-C≡N) and at the 5-position with an amino group derived from (2R)-1-methoxypropan-2-amine. The stereochemistry at the propan-2-yl group introduces chirality, which is critical for interactions with biological targets. The methoxy (-OCH₃) substituent on the propan-2-amine moiety enhances solubility and influences electronic properties through inductive effects .

Comparisons with structurally related compounds, such as 5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile , reveal that the carbonitrile group often participates in hydrogen bonding and dipole interactions, while the methoxypropan-2-amine chain may facilitate membrane permeability due to its lipophilic character.

Synthetic Methodologies

Rh-Catalyzed Coupling Reactions

Biological Activity and Mechanism of Action

While direct pharmacological data for 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile are unavailable, its structural analogs provide clues to potential bioactivities:

Compound ClassBiological ActivityMechanism
4-Aminopyridine DerivativesNeurological modulationPotassium channel blockade
PyridinecarbonitrilesAnti-inflammatoryCOX-2 inhibition
Methoxyalkyl-Substituted AminesAntimicrobialMembrane disruption

The carbonitrile group may engage in hydrogen bonding with enzymatic active sites, while the methoxypropan-2-amine moiety could enhance blood-brain barrier penetration, suggesting applications in neurodegenerative diseases .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
4-AminopyridineLacks methoxypropan-2-aminePotassium channel blocker
3-PyridinemethanolHydroxymethyl vs. carbonitrileAntimicrobial
6-Methylpyridin-3-carbonitrileMethyl vs. methoxypropan-2-amineAnti-inflammatory

The unique combination of carbonitrile and chiral methoxypropan-2-amine in 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile may synergize multiple bioactivities, offering advantages over simpler analogs.

Challenges and Future Directions

  • Stereochemical Purity: Ensuring enantiomeric purity during synthesis is critical, as the (2R) configuration likely dictates biological specificity .

  • ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is needed to assess druggability.

  • Target Identification: High-throughput screening against kinase libraries or ion channels could reveal primary targets .

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